molecular formula C14H14N2O2 B2438283 (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide CAS No. 518349-45-6

(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide

Cat. No.: B2438283
CAS No.: 518349-45-6
M. Wt: 242.278
InChI Key: YQEDALOAZHOAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide is an organic compound that belongs to the class of chalcones Chalcones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide typically involves a multi-step process. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate, followed by the reaction with propargylamine under reflux conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine .

Chemical Reactions Analysis

(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of estrogen receptors in breast cancer cells, leading to the suppression of cell proliferation. The compound’s ability to bind to these receptors and block their activity is a key aspect of its anticancer properties .

Comparison with Similar Compounds

(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide can be compared with other chalcone derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-2-cyano-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-8-16-14(17)12(10-15)9-11-4-6-13(18-2)7-5-11/h3-7,9H,1,8H2,2H3,(H,16,17)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEDALOAZHOAOB-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.